molecular formula C20H17N3O2S B11339228 2-{[3-cyano-6-(furan-2-yl)pyridin-2-yl]sulfanyl}-N-(3,4-dimethylphenyl)acetamide

2-{[3-cyano-6-(furan-2-yl)pyridin-2-yl]sulfanyl}-N-(3,4-dimethylphenyl)acetamide

Cat. No.: B11339228
M. Wt: 363.4 g/mol
InChI Key: UNEKNJZMBBBGAB-UHFFFAOYSA-N
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Description

2-{[3-cyano-6-(furan-2-yl)pyridin-2-yl]sulfanyl}-N-(3,4-dimethylphenyl)acetamide is a complex organic compound characterized by its unique structure, which includes a furan ring, a pyridine ring, and a sulfanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[3-cyano-6-(furan-2-yl)pyridin-2-yl]sulfanyl}-N-(3,4-dimethylphenyl)acetamide typically involves multi-step organic reactions. The process begins with the preparation of the furan and pyridine intermediates, followed by their coupling through a sulfanyl linkage. The final step involves the acylation of the coupled intermediate with 3,4-dimethylphenyl acetic acid under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, advanced purification techniques, and continuous monitoring of reaction parameters to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-{[3-cyano-6-(furan-2-yl)pyridin-2-yl]sulfanyl}-N-(3,4-dimethylphenyl)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the nitrile group to primary amines.

    Substitution: The furan and pyridine rings can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Primary amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

2-{[3-cyano-6-(furan-2-yl)pyridin-2-yl]sulfanyl}-N-(3,4-dimethylphenyl)acetamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 2-{[3-cyano-6-(furan-2-yl)pyridin-2-yl]sulfanyl}-N-(3,4-dimethylphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in oxidative stress pathways and cell signaling mechanisms.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{[3-cyano-6-(furan-2-yl)pyridin-2-yl]sulfanyl}-N-(3,4-dimethylphenyl)acetamide stands out due to its unique combination of a furan ring, a pyridine ring, and a sulfanyl group, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C20H17N3O2S

Molecular Weight

363.4 g/mol

IUPAC Name

2-[3-cyano-6-(furan-2-yl)pyridin-2-yl]sulfanyl-N-(3,4-dimethylphenyl)acetamide

InChI

InChI=1S/C20H17N3O2S/c1-13-5-7-16(10-14(13)2)22-19(24)12-26-20-15(11-21)6-8-17(23-20)18-4-3-9-25-18/h3-10H,12H2,1-2H3,(H,22,24)

InChI Key

UNEKNJZMBBBGAB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CSC2=C(C=CC(=N2)C3=CC=CO3)C#N)C

Origin of Product

United States

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